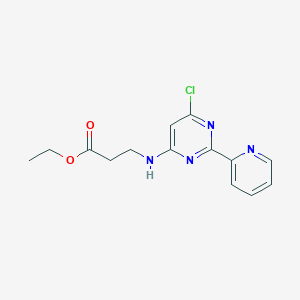

Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate

Description

Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate is a pyrimidine derivative featuring a chloro substituent at the 6-position of the pyrimidine ring and a pyridin-2-yl group at the 2-position. The ethyl propanoate moiety enhances solubility and modulates pharmacokinetic properties.

Properties

Molecular Formula |

C14H15ClN4O2 |

|---|---|

Molecular Weight |

306.75 g/mol |

IUPAC Name |

ethyl 3-[(6-chloro-2-pyridin-2-ylpyrimidin-4-yl)amino]propanoate |

InChI |

InChI=1S/C14H15ClN4O2/c1-2-21-13(20)6-8-17-12-9-11(15)18-14(19-12)10-5-3-4-7-16-10/h3-5,7,9H,2,6,8H2,1H3,(H,17,18,19) |

InChI Key |

CFBWRVFKMINPCG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4,6-Dichloro-2-(pyridin-2-yl)pyrimidine

The pyrimidine core is first functionalized with a pyridin-2-yl group. A common approach involves coupling 2-aminopyridine with ethyl acrylate under acidic conditions to form ethyl 3-(pyridin-2-ylamino)propanoate. Subsequent chlorination at the 4- and 6-positions is achieved using phosphorus oxychloride (POCl₃):

Procedure :

-

React 2-aminopyridine with ethyl acrylate in ethanol using trifluoromethanesulfonic acid (5–10 mol%) at 120–160°C for 16–20 hours (yield: 80–85%).

-

Treat the intermediate with POCl₃ at reflux to introduce chlorine atoms at positions 4 and 6.

Key Data :

Condensation with Ethyl 3-Aminopropanoate

Two-Step Amination and Esterification

The amino-propanoate side chain is introduced via nucleophilic substitution. This method employs 4,6-dichloro-2-(pyridin-2-yl)pyrimidine and ethyl 3-aminopropanoate under basic conditions:

Procedure :

-

React 4,6-dichloro-2-(pyridin-2-yl)pyrimidine with ethyl 3-aminopropanoate in tetrahydrofuran (THF) using sodium hydride (NaH) at 50°C for 8 hours.

-

Purify via silica gel chromatography (ethyl acetate/hexane).

Key Data :

One-Pot Catalytic Amination

Palladium-Catalyzed Coupling

A scalable method uses palladium catalysis to couple pre-functionalized pyrimidine and propanoate precursors. This approach minimizes side reactions and enhances regioselectivity:

Procedure :

-

Combine 6-chloro-2-(pyridin-2-yl)pyrimidin-4-amine with ethyl 3-bromopropanoate in toluene.

-

Add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃. Heat at 100°C for 12 hours.

Key Data :

Comparative Analysis of Methods

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Substitution Reactions: Formation of various substituted derivatives.

Oxidation: Formation of oxidized products such as aldehydes or carboxylic acids.

Reduction: Formation of reduced products such as alcohols.

Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural Features and Substitutions

The table below highlights key structural differences between the target compound and its analogs:

Key Observations :

- The thietan-3-yloxy group in ’s compound introduces steric and electronic effects distinct from chloro .

Physicochemical Properties

- Molecular Weight : The target compound (MW ~322.75) is significantly lighter than GSK-J4 (MW 585.5), which may improve bioavailability .

Biological Activity

Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate, with the CAS number 1373423-17-6, is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and inhibition of specific molecular targets. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Structure and Formula:

- Molecular Formula: C14H15ClN4O2

- Molecular Weight: 306.75 g/mol

- CAS Number: 1373423-17-6

The compound features a pyrimidine core substituted with a pyridine ring and a chloro group, which may contribute to its biological activity.

Biological Activity Overview

This compound has been evaluated for various biological activities, particularly as an anticancer agent. The following sections detail its effects on specific targets and cellular systems.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties through various mechanisms:

-

VEGFR Inhibition:

- Compounds with similar structural features have been identified as inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis. For instance, a related pyridine derivative showed an IC50 value of 65 nM against VEGFR-2, indicating potent inhibition .

- Cytotoxicity Against Cancer Cell Lines:

The biological activity of this compound can be attributed to its ability to interact with specific protein targets:

- Molecular Docking Studies:

- ADMET Properties:

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like ethyl 3-(pyridin-2-ylamino)propanoate can react with 6-chloro-2-(pyridin-2-yl)pyrimidin-4-amine using carbodiimide (CDI) as a coupling agent under reflux in anhydrous solvents (e.g., DMF) . Zinc-mediated reduction steps may follow to stabilize reactive intermediates . Yield optimization requires strict control of temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical to isolate high-purity product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify pyrimidine ring protons (δ 8.5–9.0 ppm) and ester carbonyl signals (δ 165–170 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the molecular formula (CHClNO, exact mass 343.08 g/mol).

- X-ray Crystallography : Resolve crystal structures to validate bond angles and spatial arrangement, particularly for the pyridin-2-yl and chloro-substituted pyrimidine moieties .

Q. What are the standard protocols for assessing solubility and stability in biological assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary stock solvent) followed by dilution in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation at working concentrations (e.g., 10 μM in cell culture media) .

- Stability : Incubate the compound in simulated physiological conditions (37°C, pH 7.4) for 24–72 hours. Monitor degradation via HPLC with a C18 column (retention time tracking) and UV detection at λ = 254 nm .

Advanced Research Questions

Q. How does this compound inhibit histone demethylases like JMJD3/KDM6B, and what assays validate this mechanism?

- Methodological Answer : The compound (structurally related to GSK-J4) competitively inhibits α-ketoglutarate (α-KG)-dependent JMJD3 by binding to its catalytic domain. Key assays include:

- Fluorescence Polarization : Measure displacement of α-KG using fluorescently labeled probes.

- Cellular Demethylase Activity : Treat prostate cancer cells (e.g., PC-3) and quantify H3K27me3 levels via Western blot .

- ITC (Isothermal Titration Calorimetry) : Determine binding affinity (K) by titrating the compound into purified JMJD3 .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies may arise from off-target effects or assay conditions. Mitigate by:

- Dose-Response Curves : Establish IC values in multiple cell lines (e.g., HEK293 vs. cancer models) to assess specificity.

- Proteomic Profiling : Use affinity pull-down assays with biotinylated derivatives to identify non-JMJD3 targets .

- Negative Controls : Include structurally similar but inactive analogs (e.g., esters without the chloro-pyrimidine group) to isolate mechanism-specific effects .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Core Modifications : Replace the ethyl ester with methyl or tert-butyl esters to alter lipophilicity (LogP) and membrane permeability .

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF) at the pyrimidine 6-position to enhance JMJD3 binding affinity .

- In Silico Docking : Use Schrödinger Suite or AutoDock to predict interactions between derivatives and JMJD3’s active site (PDB: 4ASL) .

Key Considerations for Researchers

- Experimental Reproducibility : Document reaction conditions (humidity, inert gas use) meticulously, as moisture sensitivity may impact pyrimidine ring stability .

- Ethical Compliance : For in vivo studies, ensure derivatives are not administered without regulatory approval due to potential off-target epigenetic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.